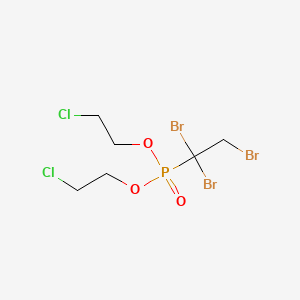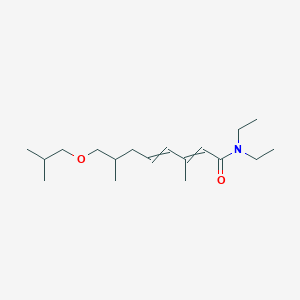
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide include N,N-Diethyl-3-methylbenzamide (DEET) and other amide derivatives. These compounds share structural similarities but differ in their functional groups and overall properties .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Properties
CAS No. |
57549-16-3 |
|---|---|
Molecular Formula |
C18H33NO2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N,N-diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-7-19(8-2)18(20)12-16(5)10-9-11-17(6)14-21-13-15(3)4/h9-10,12,15,17H,7-8,11,13-14H2,1-6H3 |
InChI Key |
VZKCKSICAWBQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=C(C)C=CCC(C)COCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


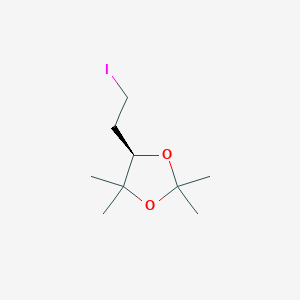

![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
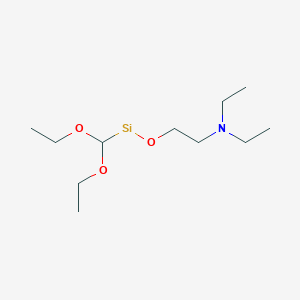
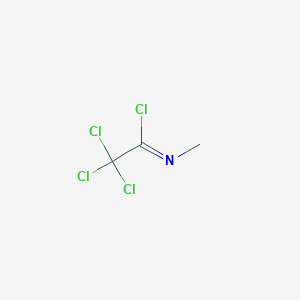
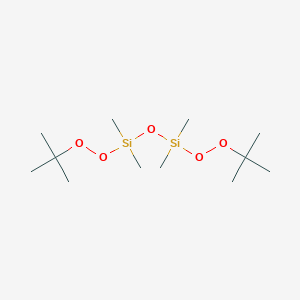
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
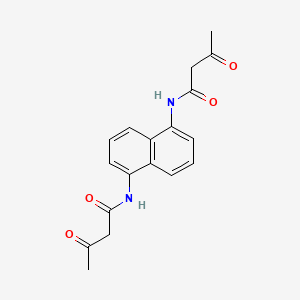

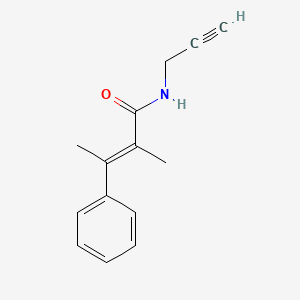
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
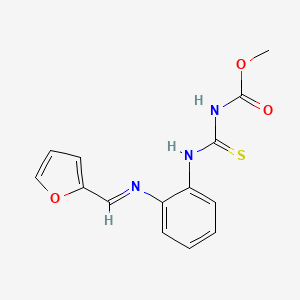
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
